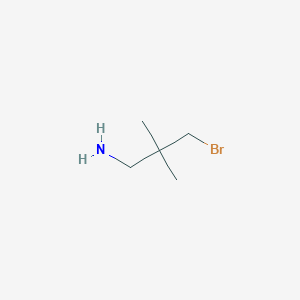
3-Bromo-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C5H12BrN. It is a brominated amine, characterized by a bromine atom attached to a carbon chain with two methyl groups and an amine group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropan-1-amine typically involves the bromination of 2,2-dimethylpropan-1-amine. One common method includes the following steps :
Preparation of 2,2-dimethylpropan-1-amine: This can be synthesized by reacting isopropanol, paraformaldehyde, and sodium nitrite to form 2-nitro-2-methyl-1-propanol. This intermediate is then reduced using hydrogen and methane to yield 2,2-dimethyl-1-propanol.
Bromination: The 2,2-dimethyl-1-propanol is then reacted with sodium bromide under light conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, or secondary amines.
Oxidation: Products include imines or amides.
Reduction: Products include primary amines
Applications De Recherche Scientifique
3-Bromo-2,2-dimethylpropan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: As a reagent in the synthesis of biologically active compounds.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2-dimethylpropan-1-amine involves its reactivity as a brominated amine. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The amine group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: A similar compound with an additional hydrobromide group, used in similar applications
2-Bromo-2-methylpropane: Another brominated compound with a different substitution pattern, used in organic synthesis.
Uniqueness
3-Bromo-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a bromine atom and an amine group makes it a versatile intermediate in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C5H12BrN |
|---|---|
Poids moléculaire |
166.06 g/mol |
Nom IUPAC |
3-bromo-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12BrN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3 |
Clé InChI |
IMDOFJMATWJHOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)
![3-[(Thiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13239542.png)

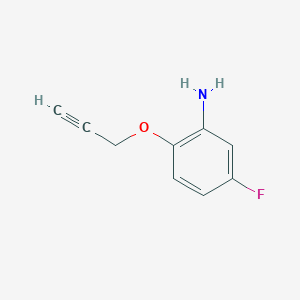
![2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239554.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B13239578.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
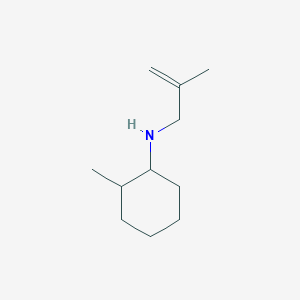

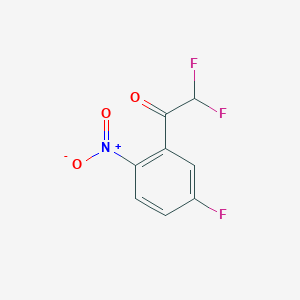
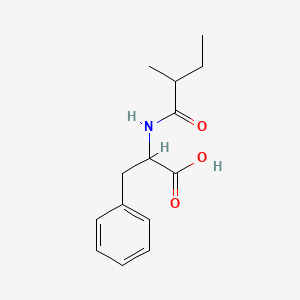
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
